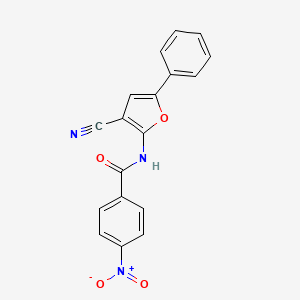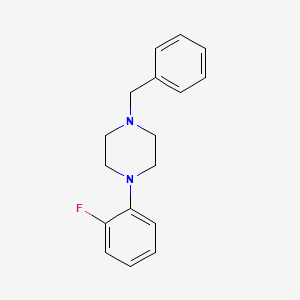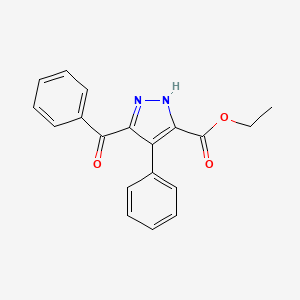
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide, also known as CPNB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies due to its unique properties, making it a popular choice for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4. This inhibition can lead to a decrease in the production of inflammatory mediators and an increase in the production of anti-inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. It has also been shown to inhibit the replication of certain viruses, such as influenza A virus.
Advantages and Limitations for Lab Experiments
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits various biological activities, making it a versatile compound for various types of experiments. However, one limitation of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, more research is needed to determine the potential side effects of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide and its safety for use in humans.
Synthesis Methods
The synthesis of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide is a complex process that involves several steps. The initial step involves the reaction between 3-cyano-5-phenyl-2-furan carboxylic acid and 4-nitrobenzoyl chloride, which results in the formation of N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide. This reaction is then followed by a series of purification steps to obtain the final product.
Scientific Research Applications
N-(3-cyano-5-phenyl-2-furyl)-4-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c19-11-14-10-16(12-4-2-1-3-5-12)25-18(14)20-17(22)13-6-8-15(9-7-13)21(23)24/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQPHGTJMHADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-phenylfuran-2-yl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-2-[3-(3-methoxyphenoxy)-1-azetidinyl]-N,N-dimethyl-2-oxoethanamine](/img/structure/B5688195.png)
![6-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5688206.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5688214.png)
![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)
![1-(2-furylmethyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5688238.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)
![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)

![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)
![1-phenyl-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]methanamine](/img/structure/B5688280.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)